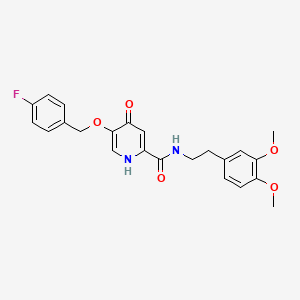

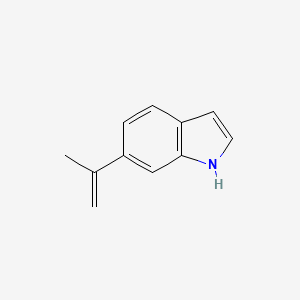

1H-Indole, 6-(1-methylethenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole, 6-(1-methylethenyl)-, also known as α-pinene indole, is a naturally occurring organic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. This compound is a type of indole, which is a heterocyclic organic compound that contains a nitrogen atom in its ring structure. α-Pinene indole is commonly found in plants, particularly in conifers, and has been used in traditional medicine for its anti-inflammatory, analgesic, and antipyretic properties.

Scientific Research Applications

Indole Synthesis and Classification

Indole derivatives, including "1H-Indole, 6-(1-methylethenyl)-," are pivotal in organic chemistry due to their complex structures and significant biological activities. A comprehensive review by Taber and Tirunahari (2011) presents a classification system for indole syntheses, highlighting the importance of these compounds in drug discovery and organic synthesis. The review discusses various strategies and methodologies for constructing the indole core, providing a foundation for future synthetic efforts in this area Indole synthesis: a review and proposed classification.

Biological and Pharmacological Applications

Indole and its derivatives exhibit a wide range of biological activities, making them valuable in medicinal chemistry. Ali et al. (2013) reviewed the preparation methods, importance, and medicinal applications of indoles and indazoles, highlighting their roles as antibacterial, anticancer, antioxidant, anti-inflammatory, and antiviral agents among others Chemistry and biology of indoles and indazoles: a mini-review.

Recent Advances in Synthesis

Recent advancements in the functionalization of indoles, particularly at the C2 position, have opened new avenues for synthesizing bioactive indole derivatives. Deka, Deb, and Baruah (2020) focused on the C2 umpolung of indoles, a strategy that reverses the typical electronic preference of indole, facilitating the synthesis of compounds with significant synthetic and pharmaceutical applications Recent Advances on the C2-Functionalization of Indole via Umpolung.

Pharmacological Significance of Indole Derivatives

Indole derivatives have been extensively studied for their pharmacological properties. Padmavathi et al. (2021) provided an overview of the synthesis and biological significance of indole derivatives, emphasizing their varied pharmacological activities such as anticancer, anticonvulsant, antimicrobial, and antiviral effects. This review underscores the versatility of indole as a core structure for developing new therapeutic agents A Comprehensive Knowledge on Review of Indole Derivatives.

properties

IUPAC Name |

6-prop-1-en-2-yl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8(2)10-4-3-9-5-6-12-11(9)7-10/h3-7,12H,1H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBSTGKMRGBTGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC2=C(C=C1)C=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

865376-42-7 |

Source

|

| Record name | 6-(prop-1-en-2-yl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,3R,4S)-3-Amino-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2581143.png)

![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-hydroxy-3-(2-nitrophenyl)propan-1-one](/img/structure/B2581145.png)

![2-(4-chlorophenyl)-N-[2-hydroxy-3-(morpholin-4-yl)propyl]ethene-1-sulfonamide](/img/structure/B2581147.png)

![1-(2,5-Dimethoxyphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine](/img/structure/B2581154.png)

![9-(3-chloro-2-methylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2581156.png)